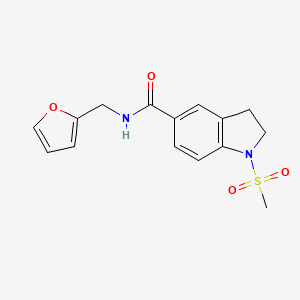
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide, also known as FIPI, is a small molecule inhibitor that has been found to inhibit the activity of phospholipase D (PLD). PLD is an enzyme that plays a key role in the regulation of various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. In recent years, FIPI has gained significant attention as a potential therapeutic agent for the treatment of various diseases, including cancer, neurodegenerative disorders, and inflammation.
Mechanism of Action
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide exerts its effects by inhibiting the activity of PLD, which is involved in the production of phosphatidic acid (PA). PA is a lipid mediator that regulates various cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. By inhibiting the activity of PLD, this compound reduces the production of PA, leading to the inhibition of various cellular processes.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. In cancer cells, this compound has been shown to inhibit cell proliferation, induce cell cycle arrest, and promote apoptosis. In neurodegenerative disorders, this compound has been found to protect against neuronal damage, reduce inflammation, and improve cognitive function. In inflammation, this compound has been found to reduce inflammation and improve tissue damage.
Advantages and Limitations for Lab Experiments
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has several advantages as a research tool, including its ability to inhibit the activity of PLD, its broad-spectrum activity against various cancer cell lines, and its ability to protect against neuronal damage and reduce inflammation. However, this compound also has some limitations, including its potential toxicity and its limited solubility in aqueous solutions.
Future Directions
There are several potential future directions for research on N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide. One direction is to investigate the potential use of this compound as a therapeutic agent for various diseases, including cancer, neurodegenerative disorders, and inflammation. Another direction is to explore the molecular mechanisms underlying the effects of this compound, including its effects on PLD and PA production. Finally, future research could focus on developing new analogs of this compound with improved efficacy and reduced toxicity.
Synthesis Methods
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide can be synthesized using a two-step process. The first step involves the condensation of 2-furancarboxaldehyde with 1-methylsulfonyl-5-indolinecarboxylic acid in the presence of a base. The resulting intermediate is then treated with thionyl chloride to yield this compound.
Scientific Research Applications
N-(2-furylmethyl)-1-(methylsulfonyl)-5-indolinecarboxamide has been extensively studied in various scientific research applications, including cancer research, neurodegenerative disorders, and inflammation. In cancer research, this compound has been found to inhibit the growth and metastasis of various cancer cell lines, including breast, prostate, and pancreatic cancer cells. In neurodegenerative disorders, this compound has been shown to protect against neuronal damage and improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In inflammation, this compound has been found to reduce inflammation and improve tissue damage in animal models of inflammatory bowel disease and rheumatoid arthritis.
properties
IUPAC Name |
N-(furan-2-ylmethyl)-1-methylsulfonyl-2,3-dihydroindole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-22(19,20)17-7-6-11-9-12(4-5-14(11)17)15(18)16-10-13-3-2-8-21-13/h2-5,8-9H,6-7,10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYESTZUJCVWLKS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC2=C1C=CC(=C2)C(=O)NCC3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

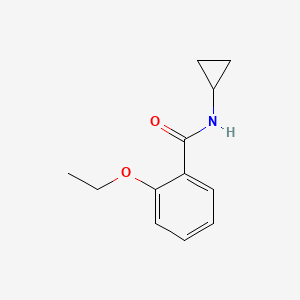
![N-(4-{[(acetylamino)carbonothioyl]amino}phenyl)-3-chlorobenzamide](/img/structure/B5808619.png)
![4-(1H-indol-2-yl)-N'-[1-(4-pyridinyl)ethylidene]butanohydrazide](/img/structure/B5808624.png)
![1-(4-chlorophenyl)-5-[(1-methyl-1H-pyrrol-2-yl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5808632.png)
![4-({[(3-methyl-2-pyridinyl)amino]carbonothioyl}amino)benzenesulfonamide](/img/structure/B5808642.png)
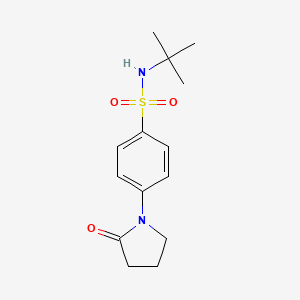
![4-[2,5-dimethyl-3-(4-morpholinylcarbonothioyl)-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5808659.png)
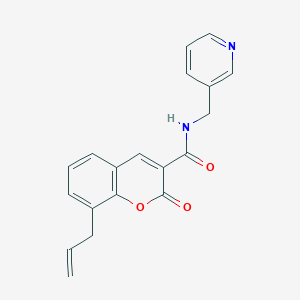

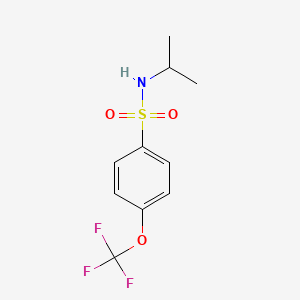
![methyl 4-chloro-3-[(4-methyl-3-nitrobenzoyl)amino]benzoate](/img/structure/B5808698.png)
![N-[5-(3-methylbenzyl)-1,3-thiazol-2-yl]-3-(4-methylphenyl)acrylamide](/img/structure/B5808706.png)
![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)